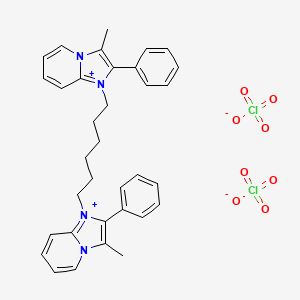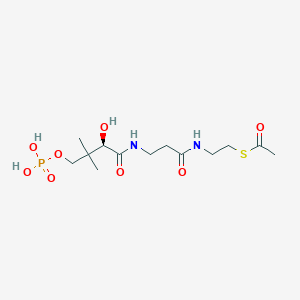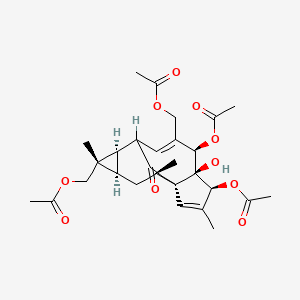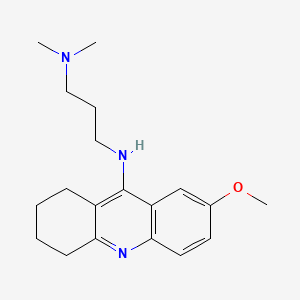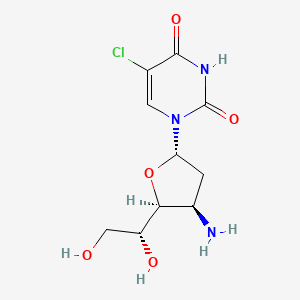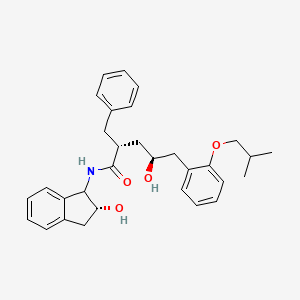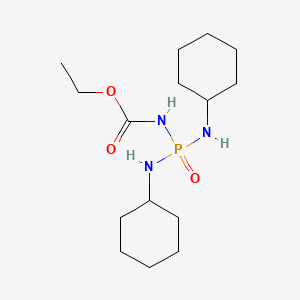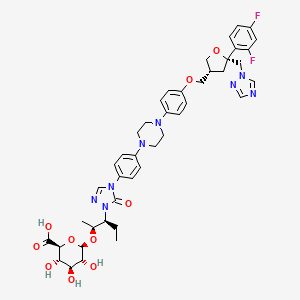
Posaconazole-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Posaconazole-glucuronide is a metabolite of posaconazole, a triazole antifungal agent. Posaconazole is used to treat invasive fungal infections caused by species such as Candida and Aspergillus, particularly in immunocompromised patients . The glucuronide form is a result of the body’s metabolic process, where posaconazole undergoes glucuronidation, a common phase II metabolic reaction that enhances the solubility and excretion of drugs.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of posaconazole-glucuronide involves the glucuronidation of posaconazole. This process typically occurs in the liver, where the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid to posaconazole . The reaction conditions include the presence of UDP-glucuronic acid as a co-substrate and the appropriate UGT enzyme.
Industrial Production Methods: Industrial production of this compound is not commonly practiced as it is primarily a metabolic byproduct.
化学反応の分析
Types of Reactions: Posaconazole-glucuronide primarily undergoes hydrolysis, where the glucuronide moiety is cleaved off, regenerating the parent compound, posaconazole . This reaction is facilitated by enzymes such as β-glucuronidase.
Common Reagents and Conditions: The hydrolysis of this compound requires the presence of water and β-glucuronidase enzyme. The reaction typically occurs under physiological conditions, such as in the human body at a pH of around 7.4 and a temperature of 37°C .
Major Products Formed: The major product formed from the hydrolysis of this compound is posaconazole itself .
科学的研究の応用
Posaconazole-glucuronide is primarily studied in the context of pharmacokinetics and drug metabolism. Understanding its formation and elimination helps in optimizing posaconazole dosing regimens and improving therapeutic outcomes . Additionally, research on this compound contributes to the broader field of drug metabolism and pharmacokinetics, providing insights into the metabolic pathways of triazole antifungals .
作用機序
Posaconazole-glucuronide itself does not have a direct mechanism of action as it is a metabolite. posaconazole, the parent compound, exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell membrane dysfunction and ultimately fungal cell death .
類似化合物との比較
Posaconazole-glucuronide can be compared to glucuronide metabolites of other triazole antifungals, such as itraconazole-glucuronide and fluconazole-glucuronide . While all these compounds undergo glucuronidation, this compound is unique due to the specific structure of posaconazole, which includes a tetrahydrofuran ring and fluorophenyl groups . This structural uniqueness contributes to its broader spectrum of antifungal activity and different pharmacokinetic properties compared to other triazole antifungals .
特性
CAS番号 |
697751-82-9 |
|---|---|
分子式 |
C43H50F2N8O10 |
分子量 |
876.9 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-6-[(2S,3S)-3-[4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-5-oxo-1,2,4-triazol-1-yl]pentan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C43H50F2N8O10/c1-3-35(26(2)62-41-38(56)36(54)37(55)39(63-41)40(57)58)53-42(59)52(25-48-53)31-7-5-29(6-8-31)49-14-16-50(17-15-49)30-9-11-32(12-10-30)60-20-27-19-43(61-21-27,22-51-24-46-23-47-51)33-13-4-28(44)18-34(33)45/h4-13,18,23-27,35-39,41,54-56H,3,14-17,19-22H2,1-2H3,(H,57,58)/t26-,27+,35-,36-,37-,38+,39-,41+,43-/m0/s1 |
InChIキー |
RMRMLQCGGXZVLN-OPXQCEFMSA-N |
異性体SMILES |
CC[C@@H]([C@H](C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OC[C@H]6C[C@](OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F |
正規SMILES |
CCC(C(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCC6CC(OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


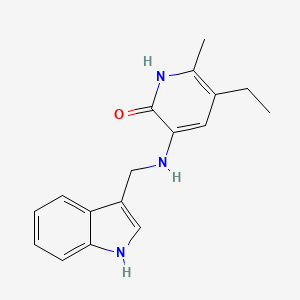
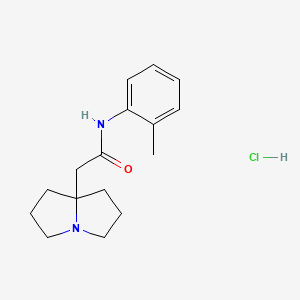
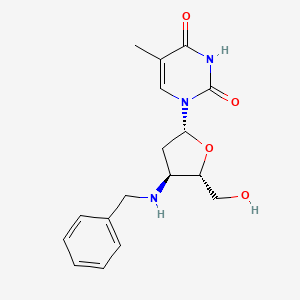
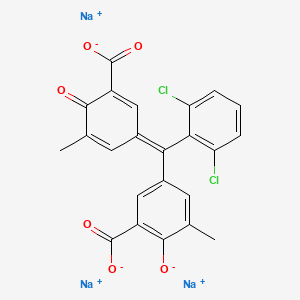
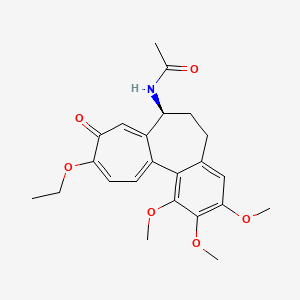
![Tert-butyl ((4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B12785580.png)
